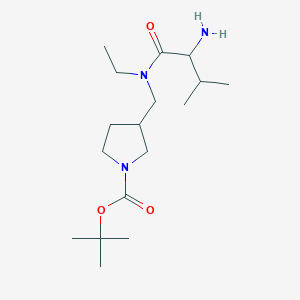
((4-Acetamidophenyl)sulfonyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((4-Acetamidophenyl)sulfonyl)-L-leucine is an organosulfur compound that contains a sulfonamide group Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Acetamidophenyl)sulfonyl)-L-leucine typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidative chlorination of thiols to sulfonyl chlorides, followed by reaction with amines .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, can be achieved through metal-free electrochemical synthesis. This method involves the direct reaction of (hetero)arenes, sulfur dioxide, and amines via an amidosulfinate intermediate . This approach is environmentally friendly and efficient, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
((4-Acetamidophenyl)sulfonyl)-L-leucine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted sulfonamides .
Aplicaciones Científicas De Investigación
((4-Acetamidophenyl)sulfonyl)-L-leucine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ((4-Acetamidophenyl)sulfonyl)-L-leucine involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This mechanism is particularly useful in the design of antibacterial and anti-inflammatory drugs.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ((4-Acetamidophenyl)sulfonyl)-L-leucine include:
- Sulfenamides
- Sulfinamides
- Other sulfonamides
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound in drug design and discovery .
Propiedades
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(2)8-13(14(18)19)16-22(20,21)12-6-4-11(5-7-12)15-10(3)17/h4-7,9,13,16H,8H2,1-3H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYKMOSLSQSYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
![(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)


![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)

